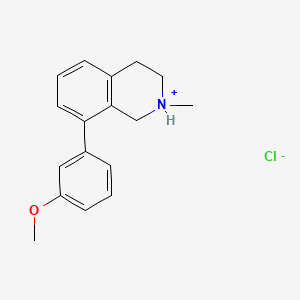
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride is a synthetic organic compound belonging to the isoquinoline class Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution Reactions: Introduction of the methoxy group on the phenyl ring can be done using methoxylation reactions.
Hydrogenation: The tetrahydroisoquinoline structure is formed by hydrogenating the isoquinoline core under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes:
Catalyst Selection: Choosing efficient catalysts for each step to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions for scalability.
Purification: Implementing effective purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Further reduction to fully saturated isoquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Fully saturated isoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride would depend on its specific biological target. Generally, isoquinoline derivatives may interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structure but lacking the methoxyphenyl group.
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar compound with a methoxy group at a different position.
2-Methylisoquinoline: Lacks the tetrahydro and methoxyphenyl groups.
Uniqueness
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride is unique due to the specific substitution pattern on the isoquinoline core, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
74192-77-1 |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
8-(3-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-10-9-13-5-4-8-16(17(13)12-18)14-6-3-7-15(11-14)19-2;/h3-8,11H,9-10,12H2,1-2H3;1H |
Clave InChI |
NLLYNDSNEKAPAF-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCC2=C(C1)C(=CC=C2)C3=CC(=CC=C3)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



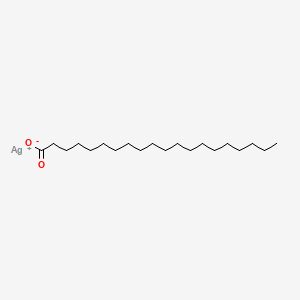
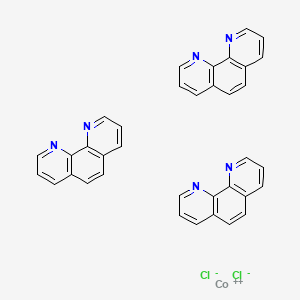
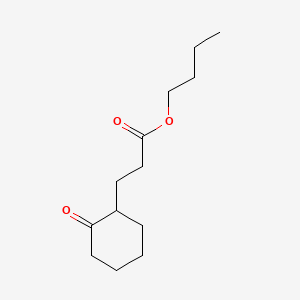
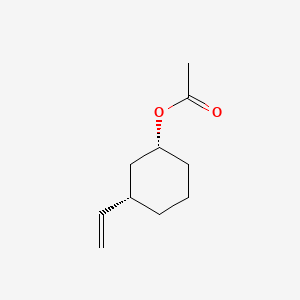
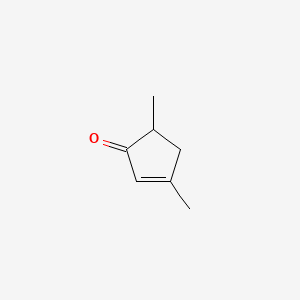
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
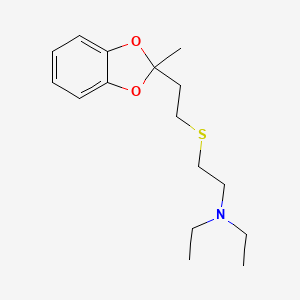
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)



![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

